![molecular formula C16H15NO B13790151 N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine CAS No. 89442-03-5](/img/structure/B13790151.png)
N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine is a chemical compound with the molecular formula C16H15NO. It is known for its unique structure, which includes a dibenzo[a,d]cycloheptene core with a hydroxy and amine functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine typically involves a multi-step process. One common method includes the reaction of ortho-aryl alkynyl benzyl alcohols with arenes via a Tf2O-mediated formal [5 + 2] annulation reaction. This method is known for its high efficiency, regioselectivity, and step-economy .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine involves its interaction with specific molecular targets and pathways. The hydroxy and amine groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with target molecules, influencing their biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-5H-dibenzo[a,d]cycloheptene: Similar structure but lacks the hydroxy group.
5-Chloro-5H-dibenzo[a,d]cycloheptene: Contains a chlorine atom instead of a hydroxy group.
5-Hydroxy-5H-dibenzo[a,d]cycloheptene: Similar structure but lacks the amine group.
Uniqueness
N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine is unique due to the presence of both hydroxy and amine functional groups.
Eigenschaften
CAS-Nummer |
89442-03-5 |
|---|---|
Molekularformel |
C16H15NO |
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
N-(2-methyl-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)hydroxylamine |
InChI |
InChI=1S/C16H15NO/c1-16(17-18)14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)16/h2-11,17-18H,1H3 |
InChI-Schlüssel |
JYUXAHLNDMKZLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C=CC3=CC=CC=C31)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


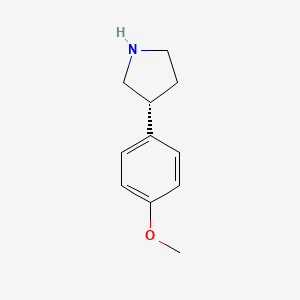
![Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester](/img/structure/B13790079.png)
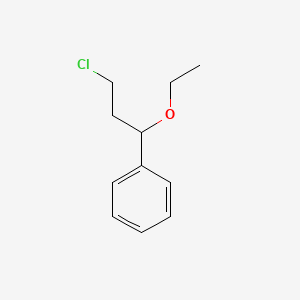
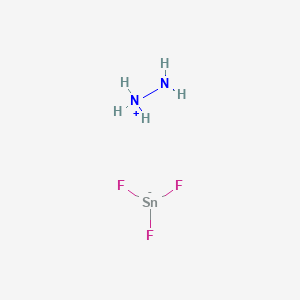
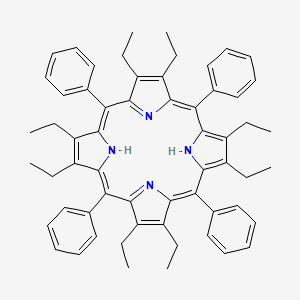
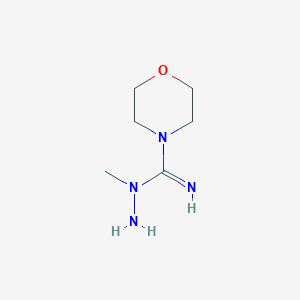
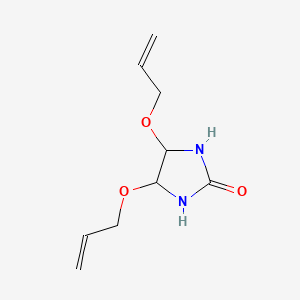
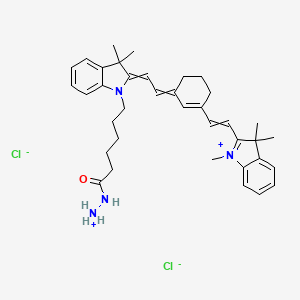
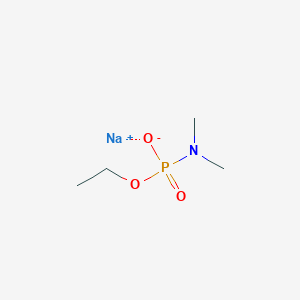
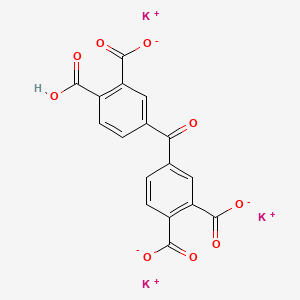
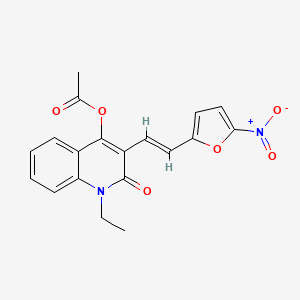
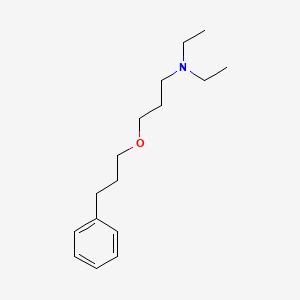
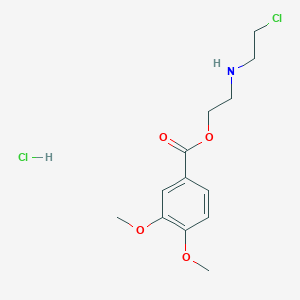
![1-(7-Methoxybenzo[e][1]benzofuran-2-yl)ethanone](/img/structure/B13790147.png)
